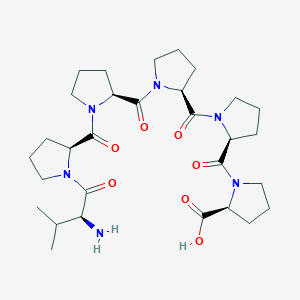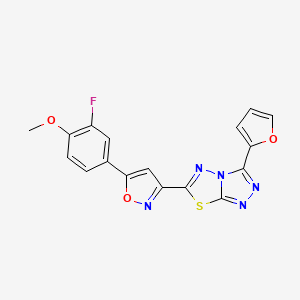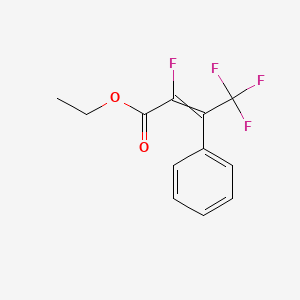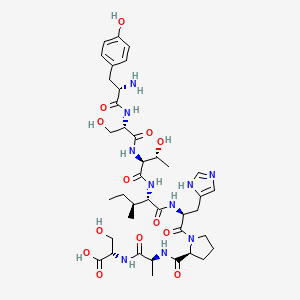
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline is a synthetic peptide composed of multiple proline and valine residues
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or fermentation processes using genetically engineered microorganisms. These methods ensure high yield and purity of the peptide.
Análisis De Reacciones Químicas
Types of Reactions
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline can undergo various chemical reactions, including:
Oxidation: Oxidation of proline residues can lead to the formation of hydroxyproline.
Reduction: Reduction reactions can modify the peptide’s functional groups.
Substitution: Substitution reactions can introduce different functional groups into the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or osmium tetroxide (OsO₄) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyproline derivatives, while substitution can introduce new functional groups into the peptide chain.
Aplicaciones Científicas De Investigación
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for potential therapeutic applications, including as an inhibitor of angiotensin-converting enzyme (ACE), which is relevant for blood pressure regulation.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline involves its interaction with specific molecular targets. For example, as an ACE inhibitor, it binds to the active site of the enzyme, preventing the conversion of angiotensin I to angiotensin II, thereby reducing blood pressure. The pathways involved include the renin-angiotensin system and kinin-kallikrein system.
Comparación Con Compuestos Similares
Similar Compounds
L-Valyl-L-prolyl-L-proline: Another peptide with ACE inhibitory activity.
L-Isoleucyl-L-prolyl-L-proline: Similar in structure and function, also an ACE inhibitor.
Uniqueness
L-Valyl-L-prolyl-L-prolyl-L-prolyl-L-prolyl-L-proline is unique due to its extended proline sequence, which may confer distinct structural and functional properties compared to shorter peptides. This uniqueness can influence its stability, binding affinity, and overall biological activity.
Propiedades
Número CAS |
921192-63-4 |
|---|---|
Fórmula molecular |
C30H46N6O7 |
Peso molecular |
602.7 g/mol |
Nombre IUPAC |
(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C30H46N6O7/c1-18(2)24(31)29(41)35-16-6-11-22(35)27(39)33-14-4-9-20(33)25(37)32-13-3-8-19(32)26(38)34-15-5-10-21(34)28(40)36-17-7-12-23(36)30(42)43/h18-24H,3-17,31H2,1-2H3,(H,42,43)/t19-,20-,21-,22-,23-,24-/m0/s1 |
Clave InChI |
WDZZZQHFPYCDBM-BTNSXGMBSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



methanone](/img/structure/B12616386.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12616387.png)


![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-oxazolidin-2-one](/img/structure/B12616400.png)
![6,6,9,9-Tetrakis(trimethylsilyl)-1,2,3,4-tetrathia-5-silaspiro[4.4]nonane](/img/structure/B12616415.png)

![N-{4-[(Propan-2-yl)oxy]cyclohexyl}cycloheptanamine](/img/structure/B12616430.png)

![methyl 4-[5-(3,4-dichlorophenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]benzoate](/img/structure/B12616433.png)
![(6-[4-(Trimethylsilyl)phenyl]pyridin-3-YL)methanol](/img/structure/B12616436.png)
![Ethanone, 2-[3-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]butoxy]-1-[4-[3-(1-piperidinyl)propyl]-1-piperazinyl]-](/img/structure/B12616438.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester](/img/structure/B12616451.png)
